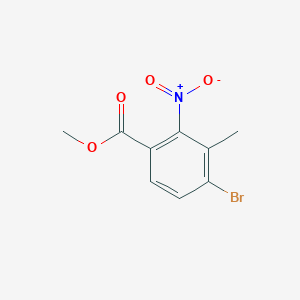

Methyl 4-bromo-3-methyl-2-nitrobenzoate

Overview

Description

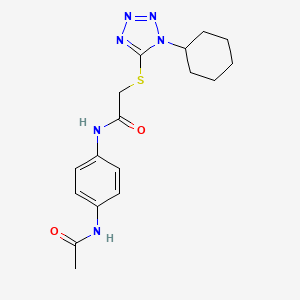

“Methyl 4-bromo-3-methyl-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO4 . It is an intermediate in the synthesis of anti-inflammatory drugs .

Synthesis Analysis

The synthesis of “this compound” involves a nitration process . The nitration of methyl benzoate is a regioselective process that predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis

The molecular structure of “this compound” is almost planar . It has an average mass of 260.042 Da and a monoisotopic mass of 258.947998 Da .Physical and Chemical Properties Analysis

“this compound” is a white to pale yellow to brown crystal or powder . It has a predicted boiling point of 320.9±22.0 °C and a predicted density of 1.673±0.06 g/cm3 .Scientific Research Applications

Catalytic Oxidation and Synthesis Applications

The synthesis of 3-Methyl-4-nitrobenzoic acid through catalytic oxidation demonstrates the potential utility of related compounds in synthesizing complex organic molecules. The process employs molecular oxygen catalyzed by cobalt acetate, with sodium bromide acting as a co-catalyst, highlighting the role of brominated intermediates in facilitating such reactions. This method could be analogous to pathways involving Methyl 4-bromo-3-methyl-2-nitrobenzoate, suggesting its utility in synthesizing nitrobenzoic acid derivatives through similar catalytic processes (Yueqin Cai & Qiu Shui, 2005).

Intermediate in Synthesis

Hydrogen Bonding and Crystal Structure

Research on hydrogen-bonded structures of similar compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate provides insights into the potential applications of this compound in crystallography and material science. Understanding the hydrogen-bonding patterns and polarized structures in these compounds can inform the design and synthesis of new materials with desired physical and chemical properties (J. Portilla et al., 2007).

Genotoxic Impurity Detection

The development and validation of an HPLC method for detecting genotoxic impurities in pharmaceutical substances illustrate the analytical applications of similar compounds. Methyl 2-(bromomethyl)-4-nitrobenzoate, closely related to this compound, is identified as a genotoxic impurity, underscoring the importance of such compounds in ensuring drug safety and compliance with regulatory standards (Kishore Gaddam et al., 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that nitrobenzoates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Nitrobenzoates are often involved in multistep synthesis processes, including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

It’s known that the compound is soluble in toluene , which could potentially influence its bioavailability.

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-3-methyl-2-nitrobenzoate. For instance, the compound’s solubility in toluene suggests that its action could be influenced by the presence of organic solvents. Additionally, its stability may be affected by storage conditions .

Properties

IUPAC Name |

methyl 4-bromo-3-methyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXXNVOYCIFVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60839156 | |

| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821773-44-8 | |

| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B3156106.png)

![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)

![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)

![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)